(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one
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Overview
Description
(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one is a complex organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. For this compound, the reaction involves the condensation of 4-methoxybenzaldehyde with 1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in ethanol or methanol as the solvent. The reaction is usually conducted at room temperature and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield and purity. This could involve the use of continuous flow reactors and automated systems to control reaction conditions more precisely.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can yield saturated ketones. Substitution reactions can produce a variety of substituted chalcones.
Scientific Research Applications
(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes and cytokines. Its antioxidant activity may be due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one: Similar structure but lacks the pyrazole ring.
(2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure with a methyl group on the phenyl ring.
Uniqueness
The presence of the pyrazole ring in (2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one distinguishes it from other similar compounds
Properties
Molecular Formula |
C25H20N2O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(E)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C25H20N2O2/c1-29-23-15-12-20(13-16-23)25-21(14-17-24(28)19-8-4-2-5-9-19)18-27(26-25)22-10-6-3-7-11-22/h2-18H,1H3/b17-14+ |
InChI Key |
QIYZDTGXGYDJOV-SAPNQHFASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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